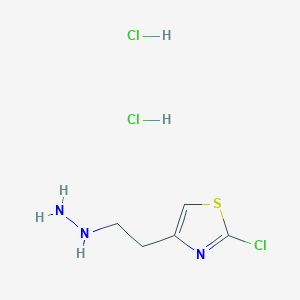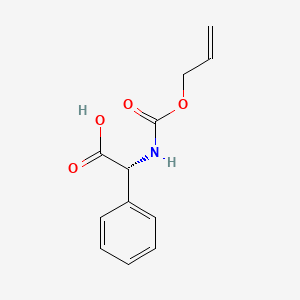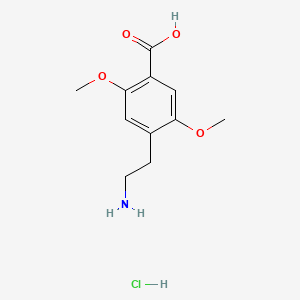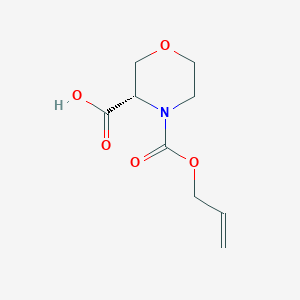
2(5H)-Furanone, 3-ethyl-4-(hydroxymethyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone, 3-ethyl-4-(hydroxymethyl)-(9CI) is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound features a furanone ring with an ethyl group at the 3-position and a hydroxymethyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-ethyl-4-(hydroxymethyl)-(9CI) can be achieved through various synthetic routes. One common method involves the reaction of ethyl acetoacetate with formaldehyde under acidic conditions to form the furanone ring. The hydroxymethyl group can be introduced through subsequent reactions involving hydroxylation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction temperatures are often employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 3-ethyl-4-(hydroxymethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The furanone ring can be reduced to form a dihydrofuranone.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 3-ethyl-4-(carboxymethyl)-2(5H)-furanone.
Reduction: Formation of 3-ethyl-4-(hydroxymethyl)-dihydrofuranone.
Substitution: Formation of various substituted furanones depending on the substituent introduced.
Scientific Research Applications
2(5H)-Furanone, 3-ethyl-4-(hydroxymethyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with furanone moieties.
Industry: Utilized in the production of flavor and fragrance compounds due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 3-ethyl-4-(hydroxymethyl)-(9CI) involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the furanone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2(5H)-Furanone, 3-methyl-4-(hydroxymethyl)-(9CI)
- 2(5H)-Furanone, 3-ethyl-4-(methoxymethyl)-(9CI)
- 2(5H)-Furanone, 3-propyl-4-(hydroxymethyl)-(9CI)
Uniqueness
2(5H)-Furanone, 3-ethyl-4-(hydroxymethyl)-(9CI) is unique due to the specific positioning of the ethyl and hydroxymethyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
4-ethyl-3-(hydroxymethyl)-2H-furan-5-one |
InChI |
InChI=1S/C7H10O3/c1-2-6-5(3-8)4-10-7(6)9/h8H,2-4H2,1H3 |
InChI Key |
IOHGNCOSSXECQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(COC1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15304927.png)




![rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis](/img/structure/B15304962.png)

![N-(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B15304974.png)
![[(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride](/img/structure/B15304975.png)
![12-Oxa-10-azatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B15304977.png)
![Benzyl ((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B15304983.png)
![2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15304999.png)

![[3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride](/img/structure/B15305006.png)
